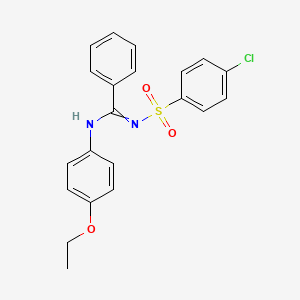

N'-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)benzimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)benzimidamide, also known as CSBIM, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CSBIM belongs to the class of benzimidazole compounds and has been shown to have promising biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.

Scientific Research Applications

Allergic and Contact Dermatitis

Benzophenones, chemical compounds related to the one , have been identified as a cause of allergic contact dermatitis. These compounds are widely used as ultraviolet (UV) filters, fragrance enhancers, and photo-initiators in sunscreens, toiletries, and cosmetics to prevent photodegradation and extend shelf life. However, they can lead to occupational allergic contact dermatitis, as seen in a case involving a printer exposed to benzophenone-4 (Caruana, McPherson, & Cooper, 2011).

Endocrine Disrupting Activities

Alkylphenols (APs) and AP ethoxylates, related to the compound , are environmental contaminants with endocrine-disrupting activities in wildlife and humans. They are used in various industrial, agricultural, and domestic applications. Studies have shown that these compounds are present in human tissues like adipose tissue, indicating widespread exposure and potential health risks (Lopez-Espinosa et al., 2009).

Sigma Receptor Scintigraphy

Sigma receptors are overexpressed on breast cancer cells, and certain benzamides can bind preferentially to these receptors. A study explored the use of an iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, to visualize primary breast tumors in humans in vivo, indicating potential applications in cancer diagnosis and treatment (Caveliers et al., 2002).

Exposure to Phenols and Health Implications

Exposure to certain phenols, which are structurally related to the compound , has been associated with idiopathic male infertility. A study highlighted the relationship between exposure to phenols such as bisphenol A, benzophenone-3, and others, and increased risk of idiopathic male infertility (Chen et al., 2013).

properties

IUPAC Name |

N'-(4-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O3S/c1-2-27-19-12-10-18(11-13-19)23-21(16-6-4-3-5-7-16)24-28(25,26)20-14-8-17(22)9-15-20/h3-15H,2H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJAUFRJLWVUFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2815839.png)

![4-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2815846.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2815847.png)

![(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2815848.png)

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2815851.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2815856.png)

![2-[(4-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2815858.png)